molecular formula C4H5ClO3 B1355520 Methyl 2-chloro-3-oxopropanoate CAS No. 20656-61-5

Methyl 2-chloro-3-oxopropanoate

Cat. No.: B1355520
CAS No.: 20656-61-5
M. Wt: 136.53 g/mol
InChI Key: LXSUVYGZODASAI-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-oxopropanoate: is an organic compound with the molecular formula C4H5ClO3. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an ester and a chloro group, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: Methyl 2-chloro-3-oxopropanoate can be synthesized through the esterification of 2-chloro-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Chlorination: Another method involves the chlorination of methyl 3-oxopropanoate using thionyl chloride or phosphorus trichloride under controlled conditions to introduce the chloro group.

Industrial Production Methods: Industrial production typically involves the esterification route due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: The chloro group in methyl 2-chloro-3-oxopropanoate can be readily substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Nucleophilic Substitution: Various substituted esters and amides.

    Reduction: Methyl 2-chloro-3-hydroxypropanoate.

    Hydrolysis: 2-chloro-3-oxopropanoic acid.

Scientific Research Applications

Chemistry:

    Synthesis of Pharmaceuticals: Methyl 2-chloro-3-oxopropanoate is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and antiviral agents.

    Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including heterocycles and natural products.

Biology:

    Enzyme Inhibition Studies: This compound is used in studies to investigate the inhibition of enzymes that interact with ester or carbonyl groups.

Medicine:

    Drug Development: It is explored for its potential in developing new therapeutic agents due to its reactivity and ability to form diverse chemical structures.

Industry:

    Polymer Production: Used in the synthesis of monomers for polymer production.

    Agrochemicals: Intermediate in the production of herbicides and pesticides.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-oxopropanoate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. These properties make it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

    Methyl 3-chloro-3-oxopropanoate: Similar structure but with the chloro group at a different position.

    Ethyl 2-chloro-3-oxopropanoate: Similar ester but with an ethyl group instead of a methyl group.

    Methyl 2-bromo-3-oxopropanoate: Similar structure but with a bromo group instead of a chloro group.

Uniqueness: Methyl 2-chloro-3-oxopropanoate is unique due to its specific reactivity profile, which allows for selective transformations in organic synthesis. Its combination of ester and chloro functionalities provides a versatile platform for the synthesis of a wide range of chemical compounds.

Biological Activity

Methyl 2-chloro-3-oxopropanoate is an organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, including biochemical interactions, therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C5_5H7_7ClO3_3
  • Molecular Weight : Approximately 164.56 g/mol

The presence of a chloro substituent and a keto group in its structure contributes to its reactivity and biological potential.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, which can be categorized as follows:

  • Antimicrobial Activity : Research suggests that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial drug development.
  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.
  • Anticancer Effects : Initial studies indicate that this compound may affect cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation.

The biological activity of this compound is believed to involve several biochemical pathways:

  • Enzyme Interaction : The compound may act as a substrate or inhibitor for various enzymes, particularly those involved in metabolic pathways. For instance, it has been used in studies focusing on esterases and hydrolases, which are critical in drug metabolism and detoxification processes.
  • Receptor Modulation : The compound's structure allows it to interact with specific receptors in cellular signaling pathways, potentially influencing gene expression and cellular responses.

Antimicrobial Studies

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Research

In vitro studies demonstrated that this compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This effect was attributed to the compound's ability to modulate NF-kB signaling pathways, which are crucial for inflammatory responses.

Anticancer Activity

A recent study explored the effects of this compound on human breast cancer cells (MCF-7). The compound induced apoptosis in a dose-dependent manner, with IC50 values around 50 µM. Mechanistic studies revealed that this was associated with increased levels of caspase-3 activity, indicating activation of the apoptotic pathway .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare its biological activity with related compounds:

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, anti-inflammatory, anticancer
Methyl 2-bromo-3-oxopropanoateStructureLimited antimicrobial activity
Ethyl 2-chloro-3-oxobutanoateStructureModerate anti-inflammatory effects

Properties

IUPAC Name

methyl 2-chloro-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO3/c1-8-4(7)3(5)2-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSUVYGZODASAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559292
Record name Methyl 2-chloro-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20656-61-5
Record name Methyl 2-chloro-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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